2-Ethylcyclopentane-1-carboxylic acid
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Overview
Description
2-Ethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid derivative of cyclopentane, where an ethyl group is attached to the second carbon of the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. The Grignard reagent, prepared from 2-ethylcyclopentyl bromide and magnesium, reacts with carbon dioxide to form the carboxylic acid. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the oxidation of 2-ethylcyclopentanol. This reaction can be performed using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The oxidation process converts the alcohol group to a carboxylic acid group.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrolysis of nitriles. The nitrile precursor, 2-ethylcyclopentanenitrile, is hydrolyzed using acidic or basic conditions to yield the carboxylic acid. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 2-ethylcyclopentanol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: 2-Ethylcyclopentanol.
Substitution: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
2-Ethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-ethylcyclopentane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
2-Ethylcyclopentane-1-carboxylic acid can be compared with other cyclopentane carboxylic acids, such as:
Cyclopentane-1-carboxylic acid: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Methylcyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
The presence of the ethyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
2-ethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6-4-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKBOUQBQXABPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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